(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Ethoxycarbonyl Group: This step often involves esterification reactions using ethyl chloroformate.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to prevent unwanted reactions during subsequent steps.
Coupling with the Phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxyl groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands, contributing to the development of new biochemical tools.
Medicine
In medicinal chemistry, (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid and its derivatives could be investigated for their therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, benefiting from its unique functional groups and reactivity.
Mechanism of Action
The mechanism by which (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(2-methoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, (3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C19H25NO6 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-25-17(23)13-9-7-6-8-12(13)14-10-20(11-15(14)16(21)22)18(24)26-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22) |
InChI Key |
VBQMUGGOBHTLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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